molecular formula C26H24N2O7 B11561753 4-[(E)-{[4-(butoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate

4-[(E)-{[4-(butoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B11561753
M. Wt: 476.5 g/mol
InChI Key: TVURUEASMMLWHO-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(butoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a nitrophenyl group, a methoxybenzoate group, and a butoxycarbonyl group, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(butoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with 4-(butoxycarbonyl)aniline to form an imine intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(butoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-{[4-(butoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(butoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The imine and methoxybenzoate groups can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[4-(butoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butoxycarbonyl group, in particular, contributes to its lipophilicity and potential interactions with biological membranes, distinguishing it from similar compounds.

Properties

Molecular Formula

C26H24N2O7

Molecular Weight

476.5 g/mol

IUPAC Name

butyl 4-[[4-(4-methoxybenzoyl)oxy-3-nitrophenyl]methylideneamino]benzoate

InChI

InChI=1S/C26H24N2O7/c1-3-4-15-34-25(29)19-6-10-21(11-7-19)27-17-18-5-14-24(23(16-18)28(31)32)35-26(30)20-8-12-22(33-2)13-9-20/h5-14,16-17H,3-4,15H2,1-2H3

InChI Key

TVURUEASMMLWHO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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